molecular formula C6H3BrN4O2 B6199490 2-azido-1-bromo-4-nitrobenzene CAS No. 2694733-96-3

2-azido-1-bromo-4-nitrobenzene

Cat. No.: B6199490
CAS No.: 2694733-96-3
M. Wt: 243
InChI Key:
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Description

2-Azido-1-bromo-4-nitrobenzene (ABNB) is a chemical compound belonging to the class of organic compounds known as nitrobenzenes. It is a colorless solid that is soluble in water and organic solvents. ABNB is widely used in synthetic organic chemistry, and has many applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

2-azido-1-bromo-4-nitrobenzene is used in a variety of scientific research applications, including the synthesis of fluorescent compounds, the synthesis of polymers, and the synthesis of drugs and pharmaceuticals. In addition, this compound is used in the study of enzymatic reactions, and in the study of the structure and function of proteins.

Mechanism of Action

2-azido-1-bromo-4-nitrobenzene acts as a proton donor, donating a proton to a substrate molecule in order to initiate a reaction. This protonation of the substrate molecule activates it and allows it to react with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other substances. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-azido-1-bromo-4-nitrobenzene in laboratory experiments include its low cost, its ease of use, and its wide range of applications. The limitations of using this compound include its potential toxicity and its tendency to react with other molecules.

Future Directions

Future research on 2-azido-1-bromo-4-nitrobenzene could include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and pharmaceuticals. In addition, further research could be conducted on the mechanism of action of this compound, as well as its potential toxicity. Further research could also be conducted on the use of this compound in the synthesis of polymers, as well as its potential applications in the study of enzymatic reactions and the structure and function of proteins.

Synthesis Methods

2-azido-1-bromo-4-nitrobenzene is synthesized by the reaction of 2-azidobenzoic acid and 1-bromo-4-nitrobenzene in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as the product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-bromo-4-nitrobenzene involves the bromination of 4-nitroaniline followed by diazotization and azidation reactions.", "Starting Materials": [ "4-nitroaniline", "bromine", "sodium nitrite", "sodium azide", "sulfuric acid", "hydrochloric acid", "sodium hydroxide", "ice" ], "Reaction": [ "Step 1: Bromination of 4-nitroaniline using bromine and sulfuric acid to yield 2-bromo-4-nitroaniline.", "Step 2: Diazotization of 2-bromo-4-nitroaniline using sodium nitrite and hydrochloric acid to yield 2-bromo-4-nitrobenzenediazonium chloride.", "Step 3: Azidation of 2-bromo-4-nitrobenzenediazonium chloride using sodium azide and sodium hydroxide to yield 2-azido-1-bromo-4-nitrobenzene.", "Step 4: The product is isolated by filtration and washed with ice-cold water." ] }

2694733-96-3

Molecular Formula

C6H3BrN4O2

Molecular Weight

243

Purity

95

Origin of Product

United States

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